molecular formula C7H4N4O3 B11812789 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B11812789
M. Wt: 192.13 g/mol
InChI Key: VURAEUAUNXSUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrimidine-2-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
  • 2-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7(13)6-10-5(11-14-6)4-8-2-1-3-9-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURAEUAUNXSUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.